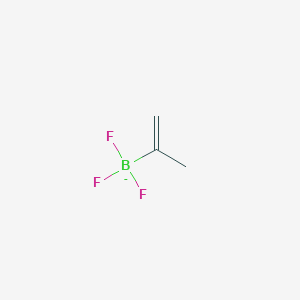

Trifluoro(prop-1-en-2-yl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white to off-white solid that is soluble in methanol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trifluoro(prop-1-en-2-yl)borate can be synthesized through several methods. One common method involves the reaction of isopropenylboronic acid with potassium fluoride in a suitable solvent . Another method includes the reaction of potassium fluoride with isopropenylboronic acid in methanol . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/alkenyl halides. Key features include:

-

Catalyst Systems : Pd(OAc)₂ with ligands like XPhos or t-Bu₃P-HBF₄ achieves optimal yields .

-

Solvent Systems : Toluene/water (10:3) outperforms THF/water (7:3) in coupling efficiency .

-

Temperature : Reactions typically proceed at 100–110°C under microwave irradiation .

Representative Conditions and Yields :

| Catalyst System | Solvent Ratio | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂, t-Bu₃P-HBF₄ | Toluene:H₂O | 100 | 0.5 | 67 |

| Pd(OAc)₂, XPhos | Toluene:H₂O | 110 | 0.5 | 51 |

| Pd(PPh₃)₄ | THF:H₂O | 100 | 0.5 | 41 |

Data from demonstrates ligand and solvent effects on reaction outcomes.

Nucleophilic Addition Reactions

The alkenyl group undergoes nucleophilic attacks under controlled conditions:

-

Hydrotelluration : Used in synthetic pathways to generate Z-vinylic tellurides, precursors to trifluoroborate salts .

-

Epoxidation : Reacts with peroxides to form epoxides, though this pathway requires careful optimization to avoid boron moiety degradation .

Synthetic Pathway Example :

Lewis Acid-Base Interactions

The boron center acts as a Lewis acid, enabling:

-

Complexation : Coordinates with Lewis bases (e.g., amines, phosphines), altering reaction trajectories .

-

Catalytic Activation : Facilitates Diels-Alder and Friedel-Crafts reactions by activating dienophiles/electrophiles .

Key Applications :

-

Material Science : Enhances polymer crosslinking efficiency through borate-amine interactions .

-

Asymmetric Catalysis : Chiral Lewis base coordination enables enantioselective transformations .

Stability and Reactivity Trade-offs

The compound's stability in aqueous media (pH 6–8) allows its use in biphasic reaction systems .

Applications De Recherche Scientifique

Organic Synthesis

Trifluoro(prop-1-en-2-yl)borate is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. It serves as a valuable precursor for constructing complex organic molecules through:

- Cross-Coupling Reactions : It is particularly effective in Suzuki-Miyaura and Sonogashira coupling reactions, allowing the formation of diverse carbon frameworks with high efficiency and selectivity .

- Nucleophilic Addition Reactions : The double bond in the prop-1-en-2-yl group is reactive towards nucleophiles, facilitating various nucleophilic addition processes under suitable conditions.

Catalysis

The compound acts as a catalyst or catalyst precursor in several reactions, enhancing the reaction rate and selectivity. Its applications include:

- Pd-Catalyzed Reactions : It is employed in palladium-catalyzed heterocyclizations and oxidation reactions, contributing to the formation of heterocycles and other functionalized compounds .

- Allylboration Reactions : this compound is used in stereoselective nucleophilic additions, which are crucial for synthesizing chiral compounds .

Material Science

The compound's unique properties make it useful in developing new materials with specific functionalities. Its role in creating polymers and other advanced materials is an area of ongoing research.

Case Study 1: Enhanced Suzuki-Miyaura Coupling

In one study, researchers demonstrated that using this compound significantly improved yields in Suzuki-Miyaura couplings involving sensitive glutarimide derivatives. The reaction conditions were optimized to preserve the integrity of the sensitive stereocenter while achieving high yields .

Case Study 2: Synthesis of Bioactive Compounds

Another investigation focused on synthesizing bioactive compounds using this compound as a key reagent. The study reported successful formation of complex molecules with biological activity, showcasing the compound's potential in drug discovery and development .

Mécanisme D'action

The mechanism by which trifluoro(prop-1-en-2-yl)borate exerts its effects involves the coordination of the borate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the borate group coordinates with palladium catalysts, facilitating the formation of carbon-carbon bonds . The π-coordination of the trifluoroborate enhances the reactivity and selectivity of the reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium allyltrifluoroborate: Similar in structure but with an allyl group instead of an isopropenyl group.

Potassium trifluoro(prop-2-en-1-yl)borate: Similar in structure but with a different position of the double bond.

Uniqueness

Trifluoro(prop-1-en-2-yl)borate is unique due to its specific reactivity and stability in various chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency and selectivity makes it a valuable reagent in organic synthesis .

Activité Biologique

Trifluoro(prop-1-en-2-yl)borate, specifically in its potassium salt form (potassium this compound), has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and biological activity. This article delves into the compound's biological implications, synthesis methods, and its role in various chemical reactions.

Potassium this compound has the molecular formula C₃H₅BF₃K and a molecular weight of 147.98 g/mol. Its structure features a trifluoropropene moiety, which enhances its reactivity in coupling reactions compared to other boron compounds. The presence of the trifluoromethyl (CF₃) group significantly influences the compound's biological activity by modulating metabolic stability and binding affinity to target proteins.

Modulation of Biological Activity

The incorporation of the CF₃ group in drug candidates is known to enhance biological activity through several mechanisms:

- Improved Metabolic Stability : The CF₃ group can increase resistance to metabolic degradation.

- Enhanced Binding Affinity : It can improve interactions with biological targets, leading to increased efficacy.

- Tuning Physical Properties : This group can affect lipophilicity, influencing absorption and distribution in biological systems.

Synthesis Methods

Potassium this compound can be synthesized through various methodologies that include:

- Suzuki-Miyaura Coupling : This reaction allows for the coupling of the alkenyl moiety with various organic electrophiles using a palladium catalyst.

- Sonogashira Coupling : Facilitates carbon-carbon bond formation between the alkenyl group and terminal alkynes, also employing palladium catalysis .

Cross-Coupling Reactions

Research has demonstrated that potassium this compound is effective in several cross-coupling reactions:

- Suzuki-Miyaura Reaction : It has been shown to yield high-efficiency products while maintaining mild reaction conditions, preserving sensitive functional groups .

| Reaction Type | Description | Key Findings |

|---|---|---|

| Suzuki-Miyaura | Coupling of alkenyl moiety with electrophiles | High yields achieved with sensitive substrates |

| Sonogashira | Formation of carbon-carbon bonds with terminal alkynes | Effective under mild conditions |

Immunomodulatory Applications

In studies concerning immunomodulatory drugs, potassium this compound has been utilized to enhance the synthesis of compounds that modulate immune responses. The unique reactivity of this compound allows for efficient modifications leading to potential therapeutic agents .

Propriétés

IUPAC Name |

trifluoro(prop-1-en-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3/c1-3(2)4(5,6)7/h1H2,2H3/q-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZIIOQPCDSFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)C)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.